molecular formula C7H4FNS B12289213 3-Fluoro-5-mercaptobenzonitrile

3-Fluoro-5-mercaptobenzonitrile

Cat. No.: B12289213
M. Wt: 153.18 g/mol
InChI Key: LADBEVQAAMMPOM-UHFFFAOYSA-N
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Description

3-Fluoro-5-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNS It is characterized by the presence of a fluorine atom, a mercapto group (–SH), and a nitrile group (–CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoro-5-nitrobenzonitrile with thiol reagents. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-mercaptobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-mercaptobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-mercaptobenzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.

    3-Fluoro-5-methylbenzonitrile: Contains a methyl group instead of a mercapto group.

    3-Fluoro-5-chlorobenzonitrile: Features a chlorine atom instead of a mercapto group.

Uniqueness

3-Fluoro-5-mercaptobenzonitrile is unique due to the presence of both a fluorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

3-fluoro-5-sulfanylbenzonitrile

InChI

InChI=1S/C7H4FNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

LADBEVQAAMMPOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S)C#N

Origin of Product

United States

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